molecular formula C16H27NO4 B1205826 Valperinol CAS No. 64860-67-9

Valperinol

Cat. No.: B1205826
CAS No.: 64860-67-9
M. Wt: 297.39 g/mol
InChI Key: KZSHXABWNBVUTK-GBIHRFPISA-N
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Preparation Methods

Valperinol can be synthesized through various routes. One method involves the synthesis of 3-aminomethyl derivatives of 2,9-dioxatricyclo[4.3.1.03,7]decan from didrovaltrate The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound

Chemical Reactions Analysis

Valperinol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Valperinol exerts its effects by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can affect various cellular processes. The molecular targets and pathways involved include voltage-gated calcium channels, which play a crucial role in neurotransmission and muscle contraction .

Comparison with Similar Compounds

Valperinol can be compared with other calcium channel blockers such as verapamil, diltiazem, and nifedipine. These compounds also inhibit calcium influx but may differ in their chemical structure, potency, and specific applications.

Similar Compounds

    Verapamil: A widely used calcium channel blocker for treating hypertension and angina.

    Diltiazem: Another calcium channel blocker used for similar indications as verapamil.

    Nifedipine: A calcium channel blocker primarily used for managing hypertension and angina.

Biological Activity

Valperinol is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Originally patented for its sedative, antiepileptic, and antiparkinsonian properties, this compound functions primarily as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, and relevant case studies.

This compound exhibits its biological effects predominantly through the modulation of calcium channels. Research indicates that it does not directly influence GABA-induced postsynaptic membrane conductance but instead reduces postsynaptic inhibition in a dose-dependent manner. Specifically, at concentrations ranging from 10610^{-6} to 10410^{-4} mol/L, this compound diminishes postsynaptic inhibition, which is completely abolished at 10310^{-3} mol/L .

In studies conducted on the frog neuromuscular junction, this compound was shown to reduce both spontaneous and evoked endplate potentials. Voltage-clamp experiments in neurons from Helix pomatia revealed a dose-dependent inhibition of calcium inward currents, further supporting its classification as a calcium antagonist comparable to verapamil .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Calcium Channel Blocker Inhibits calcium inward currents, reducing neurotransmitter release and synaptic transmission .
Sedative Effects Exhibits potential sedative properties, though specific mechanisms remain under investigation .
Antiepileptic Activity May provide therapeutic effects in seizure disorders by modulating excitatory neurotransmission .
Antiparkinsonian Potential Investigated for effects on motor control and symptoms associated with Parkinson's disease .

Case Studies and Clinical Findings

While this compound has not been extensively marketed or studied in clinical settings, some relevant findings from case studies highlight its potential applications:

  • Sedative Effects in Animal Models : In experimental settings, this compound demonstrated sedative properties when administered to rodents. Behavioral assessments indicated reduced locomotor activity and increased sedation levels compared to control groups.
  • Antiepileptic Properties : A study involving induced seizures in animal models showed that this compound administration resulted in a significant reduction in seizure frequency and duration. The underlying mechanism appears to involve the attenuation of excitatory neurotransmitter release through calcium channel blockade.
  • Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects against excitotoxicity, potentially benefiting conditions characterized by neuronal damage.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • Calcium Channel Modulation : A detailed investigation into the dose-response relationship revealed that this compound effectively inhibits calcium currents at concentrations relevant for therapeutic use. This modulation could underlie its sedative and antiepileptic effects .
  • Comparison with Other Agents : When compared to traditional antiepileptic drugs like valproate, this compound showed distinct pharmacodynamic properties, suggesting it may be beneficial as an adjunct therapy or alternative treatment option for patients unresponsive to conventional medications.

Properties

CAS No.

64860-67-9

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1

InChI Key

KZSHXABWNBVUTK-GBIHRFPISA-N

SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O

Canonical SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

Key on ui other cas no.

69055-89-6

Synonyms

3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
GA 30-905
GA-30905
valperinol

Origin of Product

United States

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